molecular formula C17H14N4O5 B14961439 N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B14961439
M. Wt: 354.32 g/mol
InChI Key: GWTYOJMWYLQIGY-UHFFFAOYSA-N
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Description

N’-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a nitrophenyl group, a dioxopyrrolidinyl ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the condensation reaction between 4-nitrophenylhydrazine and a suitable dioxopyrrolidinyl derivative. The reaction is often catalyzed by acidic or basic conditions, with solvents such as ethanol or methanol being commonly used. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide
  • N’-[1-(4-nitrophenyl)acetohydrazonoyl]benzohydrazide
  • N’-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide

Uniqueness

N’-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide stands out due to its unique combination of a dioxopyrrolidinyl ring and a benzohydrazide moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H14N4O5

Molecular Weight

354.32 g/mol

IUPAC Name

N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C17H14N4O5/c22-15-10-14(18-19-16(23)11-4-2-1-3-5-11)17(24)20(15)12-6-8-13(9-7-12)21(25)26/h1-9,14,18H,10H2,(H,19,23)

InChI Key

GWTYOJMWYLQIGY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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